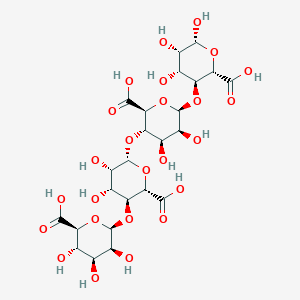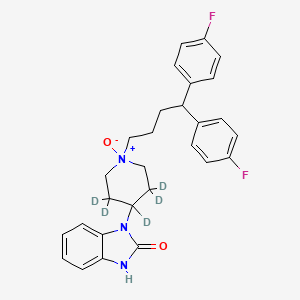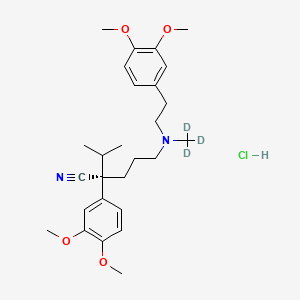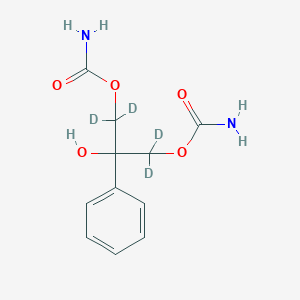
2-Hydroxy Felbamate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Felbamate-d4 is a deuterated analogue of 2-Hydroxy Felbamate, which is an impurity of Felbamate. Felbamate is an anticonvulsant drug used in the treatment of epilepsy. The molecular formula of this compound is C11H10D4N2O5, and it has a molecular weight of 258.26 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Hydroxy Felbamate-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Felbamate. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major products formed from these reactions include deuterated analogues of the original compounds, which can be used in various scientific research applications. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Felbamate-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of deuterated compounds. In biology, it is used to study metabolic pathways and enzyme kinetics. In medicine, it is used in the development of new anticonvulsant drugs and in the study of drug metabolism and pharmacokinetics .
In industry, this compound is used in the production of deuterated pharmaceuticals and other deuterated compounds. Its unique properties make it valuable for various applications, including drug development, environmental monitoring, and forensic analysis .
Wirkmechanismus
The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. This antagonism blocks the effects of excitatory amino acids and suppresses seizure activity. Additionally, this compound may modulate sodium channel conductance, blocking sustained repetitive firing .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy Felbamate-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. Similar compounds include 2-Hydroxy Felbamate, Felbamate, and other deuterated analogues of anticonvulsant drugs. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic profiles and stability .
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 |
InChI-Schlüssel |
VTXNIAJKDLEHGX-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)(C([2H])([2H])OC(=O)N)O)OC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
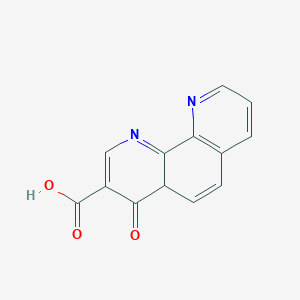
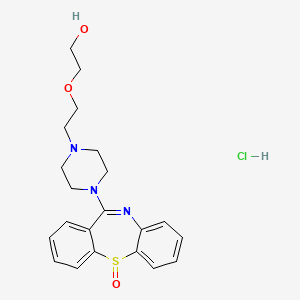
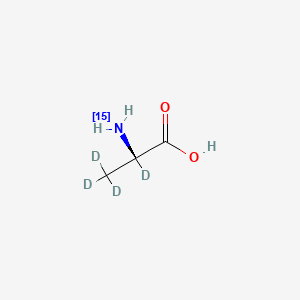
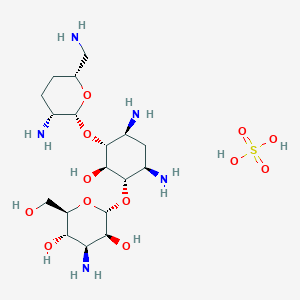
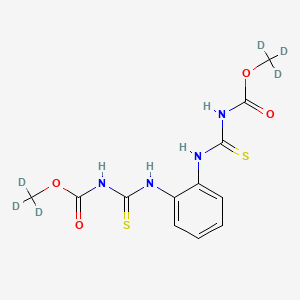
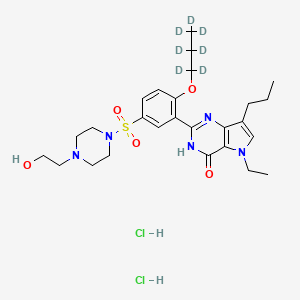
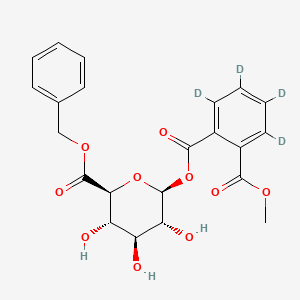
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
